An In-Depth Technical Guide to Fmoc-cis-DL-3-phenyl-Pro-OH: A Core Component for Structurally Constrained Peptides
An In-Depth Technical Guide to Fmoc-cis-DL-3-phenyl-Pro-OH: A Core Component for Structurally Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Conformational Rigidity in Peptide Design
In the landscape of modern drug discovery and chemical biology, the ability to precisely control the three-dimensional structure of peptides is paramount. Unconstrained peptides often suffer from metabolic instability and low receptor affinity due to their conformational flexibility. The introduction of non-canonical amino acids that impart structural rigidity is a key strategy to overcome these limitations. Fmoc-cis-DL-3-phenyl-Pro-OH, a protected derivative of 3-phenylproline, serves as a powerful building block in solid-phase peptide synthesis (SPPS) to achieve this conformational constraint.[1][2][3] The bulky phenyl group, positioned on the pyrrolidine ring, sterically influences the peptide backbone, inducing specific turns and stabilizing secondary structures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile reagent, offering field-proven insights for its effective utilization.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of the physicochemical properties of Fmoc-cis-DL-3-phenyl-Pro-OH is essential for its successful application in peptide synthesis.
| Property | Value | Source(s) |
| CAS Number | 181824-45-3 | [4][5][6] |
| Molecular Formula | C₂₆H₂₃NO₄ | [4][5][6] |
| Molecular Weight | 413.47 g/mol | [4][5][6] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 177-183 °C | [6][7] |
| Purity | ≥98% (HPLC) | [2][6] |
| Storage | 2-8°C | [2][3] |
| Solubility | Highly soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Sparingly soluble in water. | [8][9][10] |
Note: As a racemic ("DL") mixture, this compound contains both the (2S, 3S) and (2R, 3R) enantiomers. For stereospecific applications, chiral separation is necessary.[11][12][13]
Spectroscopic Characterization: Verifying Identity and Purity
While a specific, publicly available spectrum for Fmoc-cis-DL-3-phenyl-Pro-OH is not readily found, the expected spectral characteristics can be inferred from related structures, such as Fmoc-L-Proline.[14]
-
¹H NMR: The spectrum would exhibit characteristic peaks for the fluorenyl (Fmoc) group protons, typically in the aromatic region (δ 7.2-7.8 ppm). The protons of the pyrrolidine ring and the phenyl group would appear in the aliphatic and aromatic regions, respectively. The specific coupling constants and chemical shifts of the pyrrolidine protons would confirm the cis stereochemistry.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the Fmoc group, in addition to the aromatic carbons of the fluorenyl and phenyl groups, and the aliphatic carbons of the pyrrolidine ring.
-
Mass Spectrometry (ESI-MS): The expected molecular ion peak would correspond to the molecular weight of the compound (m/z ≈ 413.47). Fragmentation patterns would likely show the loss of the Fmoc group (a common fragmentation pathway for Fmoc-protected amino acids).[9]
-
FTIR: The infrared spectrum would display characteristic absorption bands for the N-H and O-H stretching of the carboxylic acid, C=O stretching of the carbamate and carboxylic acid, and aromatic C-H stretching.
Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Guide
Fmoc-cis-DL-3-phenyl-Pro-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis to introduce a structurally constrained residue into a peptide sequence.[2][]
Workflow for Incorporating Fmoc-cis-DL-3-phenyl-Pro-OH in SPPS
Caption: A generalized workflow for the incorporation of Fmoc-cis-DL-3-phenyl-Pro-OH into a peptide chain using solid-phase peptide synthesis.
Detailed Experimental Protocols
1. Fmoc Deprotection of the Resin-Bound Peptide:
-
Reagent: 20% (v/v) piperidine in high-purity, amine-free DMF.
-
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the solvent and add the deprotection solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 10-15 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).
-
2. Coupling of Fmoc-cis-DL-3-phenyl-Pro-OH:
Due to the steric hindrance of the 3-phenyl group, a highly efficient coupling reagent is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred choice.[8][16][17]
-
Reagents:
-
Fmoc-cis-DL-3-phenyl-Pro-OH (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
High-purity, amine-free DMF
-
-
Procedure:
-
In a separate reaction vessel, dissolve Fmoc-cis-DL-3-phenyl-Pro-OH and HATU in a minimal amount of DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes with gentle agitation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is advisable due to the steric bulk of the amino acid.[18][19]
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
The Structural Impact of 3-Phenylproline Incorporation
The introduction of a 3-phenylproline residue into a peptide sequence has a profound impact on its conformational properties. The bulky phenyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds of the pyrrolidine ring, which in turn influences the peptide backbone dihedral angles (φ and ψ).
Caption: The incorporation of 3-phenylproline induces structural constraints, leading to enhanced stability and receptor affinity.
This conformational restriction can promote the formation of specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. The cis-configuration of the phenyl group relative to the carboxylic acid further defines the spatial orientation of the peptide backbone.
Applications in Drug Discovery and Chemical Biology
The unique structural properties imparted by 3-phenylproline make it a valuable tool in various areas of research and development:
-
Peptidomimetics and Enzyme Inhibitors: The constrained conformation of peptides containing 3-phenylproline can mimic the bioactive conformation of natural ligands, leading to the development of potent and selective enzyme inhibitors.[2]
-
Enhanced Metabolic Stability: The steric shielding provided by the phenyl group can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.
-
Improved Receptor Selectivity: By locking the peptide into a specific conformation, it is possible to achieve higher selectivity for a particular receptor subtype, reducing off-target effects.[2]
-
Blood-Brain Barrier Shuttles: Phenylproline-based peptides have been investigated as shuttles to facilitate the transport of therapeutic agents across the blood-brain barrier, a significant challenge in the development of drugs for central nervous system disorders.[11][20][21]
Synthesis and Chiral Separation
While Fmoc-cis-DL-3-phenyl-Pro-OH is commercially available, an understanding of its synthesis is beneficial. The synthesis of 3-substituted prolines can be achieved through various routes, including the functionalization of proline derivatives or cyclization reactions.[22] For Fmoc protection, the free amino acid is typically reacted with an Fmoc-donating reagent like Fmoc-Cl or Fmoc-OSu under basic conditions.[4][23]
The "DL" designation indicates a racemic mixture. For applications where a specific stereoisomer is required, chiral separation is necessary. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for resolving the enantiomers of proline derivatives.[11][12][13][24][25][26]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling Fmoc-cis-DL-3-phenyl-Pro-OH.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[2][3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
Fmoc-cis-DL-3-phenyl-Pro-OH is a valuable and versatile building block for the synthesis of structurally constrained peptides. Its ability to induce specific conformations in the peptide backbone provides a powerful tool for enhancing metabolic stability, improving receptor affinity and selectivity, and developing novel therapeutic agents. A thorough understanding of its chemical properties and optimized handling in solid-phase peptide synthesis, as outlined in this guide, will enable researchers to fully leverage the potential of this important non-canonical amino acid.
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PubMed. Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). [Link]
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ResearchGate. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). [Link]
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